1-(4-bromophenyl)-1,3-diazinane-2,4-dione
Beschreibung
1-(4-Bromophenyl)-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a diazinane ring (a six-membered ring with two nitrogen atoms) substituted with two ketone groups at positions 2 and 2. The 4-bromophenyl group is attached to the nitrogen at position 1 of the diazinane core. This structure confers unique electronic and steric properties due to the electron-withdrawing bromine atom and the aromatic phenyl ring. The compound is of interest in medicinal chemistry and materials science, particularly as a scaffold for developing bioactive molecules or functional materials .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQRRWPLTOBGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 4-bromobenzoyl chloride with urea under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the diazinane ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of 1-(4-bromophenyl)-1,3-diazinane-2,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Key Properties :
- Molecular Formula : C₁₀H₁₀BrN₂O₂ (based on structural analogs in and ).
- CAS Number: Not directly listed in the evidence, but analogs like 6-(4-bromophenyl)-1,3-diazinane-2,4-dione (CAS: 109273-56-5) suggest commercial availability .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The diazinane-2,4-dione core allows diverse substitutions, enabling comparisons based on substituent position, halogenation, and functional groups. Below is a detailed analysis:
1-Phenyl-1,3-diazinane-2,4-dione
- Structure : Lacks bromine; phenyl group directly attached to the diazinane nitrogen.
- Molecular Weight : 190.2 g/mol .
- Key Differences :
- The absence of bromine reduces molecular weight and alters electronic properties.
- Exhibits lower steric hindrance compared to brominated analogs.
- Applications : Used as a reference compound in structure-activity relationship (SAR) studies .
1-(4-Iodophenyl)-1,3-diazinane-2,4-dione
- Structure : Iodine replaces bromine at the para position of the phenyl ring.
- Molecular Weight : 316.10 g/mol .
- Key Differences: Heavier halogen (iodine vs. bromine) increases molecular weight and polarizability. Potential differences in receptor binding due to larger atomic radius and weaker C–I bond reactivity .
1-(3-Amino-5-bromophenyl)-1,3-diazinane-2,4-dione Hydrochloride
1-(Thiophen-3-yl)-1,3-diazinane-2,4-dione
- Structure : Replaces phenyl with a thiophene ring.
- Molecular Weight : 196.23 g/mol .
- Key Differences :
Physicochemical and Crystallographic Properties
Crystallographic Data
- 3-(4-Bromophenyl)-1-butyl-5-[1-(2-chloro-6-methylphenyl)tetrazol-5-yl]imidazolidine-2,4-dione (): Monoclinic crystal system (space group C2/c). Unit cell dimensions: a = 27.9412 Å, b = 8.8675 Å, c = 19.6581 Å, β = 112.500° . Relevance: Demonstrates how bulky substituents (e.g., tetrazole groups) influence crystal packing and stability.
Solubility and Stability
- Brominated analogs (e.g., 1-(4-bromophenyl)) are less water-soluble than non-halogenated analogs (e.g., 1-phenyl) due to increased hydrophobicity .
- Hydrochloride salts (e.g., ) enhance solubility in polar solvents .
Biologische Aktivität
1-(4-Bromophenyl)-1,3-diazinane-2,4-dione is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through reactions involving thiobarbituric acid and 4-bromobenzaldehyde, leading to derivatives that exhibit various pharmacological activities. The synthesis typically involves a one-pot reaction with ureas or thioureas in the presence of trialkyl ortho-formates in acetic acid, yielding several bioactive derivatives .
Antibacterial Activity
Research indicates that derivatives of 1-(4-bromophenyl)-1,3-diazinane-2,4-dione possess significant antibacterial properties. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains, although specific potency levels can vary based on structural modifications .
Antioxidant Activity
The antioxidant potential of these compounds was evaluated using the DPPH assay. However, the results indicated that most synthesized derivatives did not exhibit promising antioxidant activity. This suggests that while some structural modifications may enhance activity, many do not significantly contribute to this property .
Anticancer Activity
In vitro studies using the MCF-7 breast cancer cell line demonstrated that certain derivatives of 1-(4-bromophenyl)-1,3-diazinane-2,4-dione exhibit cytotoxic effects. Notably, one derivative showed a notable reduction in cell viability, indicating potential as an anticancer agent. However, further investigation is needed to fully understand the mechanisms involved and to optimize these compounds for therapeutic use .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism linked to gout disease. Some derivatives showed insignificant inhibitory activity; however, one derivative exhibited up to 60% inhibition at a concentration of 30 µM. This highlights the potential for these compounds in treating conditions associated with elevated uric acid levels .
Case Studies
A study focused on synthesizing various diazinane derivatives revealed their potential in drug development. The research involved detailed characterization through IR spectroscopy and NMR techniques to confirm structural integrity and assess biological activity. The findings suggested that modifications at the C5 position of the pyrimidine ring could enhance antibacterial and anticancer properties .
Comparative Analysis of Biological Activities
| Activity Type | Activity Level | Notable Derivative | Remarks |
|---|---|---|---|
| Antibacterial | Significant | Various derivatives | Effective against multiple bacterial strains |
| Antioxidant | Insignificant | None | Most derivatives did not show promising activity |
| Anticancer | Moderate | Specific MCF-7 derivative | Reduced cell viability observed |
| Xanthine Oxidase Inhibition | Low to Moderate | One derivative (60% inhibition) | Potential for gout treatment |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
